Uridine5'-beta-D-diphosphoglucosedisodiumsalt
Description
Uridine 5'-β-D-diphosphoglucose disodium salt (UDPG-Na₂) is a nucleotide sugar critical in carbohydrate metabolism and glycosylation processes. It serves as a glucose donor in glycogen synthesis and the formation of glycoproteins, glycolipids, and other glycoconjugates .
Properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJQEQVCYGYYMM-BYFFMYLLSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2Na2O17P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fermentation Protocol
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Substrate preparation : Uridine (30–40 g/L), sodium dihydrogen phosphate (85–120 g/L), glucose (60–80 g/L), and magnesium sulfate (6–9 g/L) are mixed with brewer’s yeast (350–500 g/L).
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Conditions : Fermentation proceeds at 35–40°C, pH 6.6–7.0, for 2–4 hours, yielding UDP-GlcNa₂ via microbial phosphorylation.
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Cooling : Ice-block cooling (10–20°C) halts fermentation, achieving conversion rates of 85–88%.
Downstream Processing
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Microfiltration : A 0.1 μm ceramic membrane removes proteins, reducing purification burden and improving recovery (95–100%).
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Ion-exchange chromatography : Strong anion-exchange resins (e.g., D201) separate UDP-GlcNa₂ with >80% purity.
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Alcohol precipitation : Ethanol (60–65% v/v) at pH 3.7–3.9 precipitates the product, yielding 60–63% mass recovery.
Table 1: Fermentation Performance Across Embodiments
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| Fermentation Time | 3 hours | 4 hours | 4 hours |
| Conversion Rate | 88% | 87% | 87% |
| Purity (HPLC) | 88% | 89% | 89% |
| Moisture Content | 7.4% | 7.2% | 7.7% |
Chemical Synthesis: Phosphorylation and Coupling Strategies
Chemical routes offer alternatives for UDP-GlcNa₂ synthesis, particularly in non-biological settings. A validated method involves Dicyclohexylcarbodiimide (DCC) -mediated coupling:
Reaction Mechanism
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Step 1 : Uridine 5′-monophosphate (UMP) reacts with glucose-1-phosphate in anhydrous pyridine, forming a phosphodiester bond.
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Step 2 : Sodium hydroxide neutralization yields the disodium salt, followed by crystallization from methanol.
Key Considerations :
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Solvent choice : Pyridine ensures anhydrous conditions, minimizing hydrolysis.
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Yield : Typical yields range from 70–75%, with purity >95% after recrystallization.
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Scalability : Limited by DCC toxicity and byproduct removal challenges.
Comparative Analysis of Synthesis Methods
Table 2: Method Comparison
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-diphosphoglucose (sodium salt) undergoes various types of chemical reactions, including glycosylation, oxidation, and hydrolysis .
Common Reagents and Conditions
Glycosylation: This reaction involves the transfer of a glucose moiety to an acceptor molecule. Common reagents include glycosyltransferases and acceptor substrates such as proteins or lipids.
Oxidation: Uridine 5’-diphosphoglucose can be oxidized to form uridine diphosphate glucuronic acid.
Hydrolysis: Hydrolysis of uridine 5’-diphosphoglucose results in the formation of uridine monophosphate and glucose-1-phosphate.
Major Products Formed
Glycosylation: Glycosylated proteins or lipids
Oxidation: Uridine diphosphate glucuronic acid
Hydrolysis: Uridine monophosphate and glucose-1-phosphate
Scientific Research Applications
Biochemical Significance
UDP-glucose is primarily involved in the biosynthesis of glycogen and glycosylation reactions. It acts as a substrate for glucosyltransferases, enzymes that facilitate the transfer of glucose to various acceptor molecules, including proteins and lipids. The following table summarizes key biochemical functions of UDP-glucose:
| Function | Description |
|---|---|
| Glycogen Synthesis | Acts as a donor substrate for glycogen synthase in glycogen formation. |
| Glycosylation | Participates in the glycosylation of proteins and lipids, impacting cell signaling and recognition. |
| Metabolism of Galactose | Involved in converting galactose to glucose-1-phosphate through UDP-galactose epimerase. |
| Activation of P2Y14 Receptor | Functions as an agonist for the P2Y14 receptor, influencing immune responses. |
Medical Applications
UDP-glucose has been explored in various medical contexts, particularly in the treatment of metabolic disorders and chronic conditions:
- Chronic Alcoholism : Research indicates that UDP-glucose may help mitigate some effects of chronic alcoholism by facilitating glucose metabolism and enhancing liver function .
- Diabetes Management : Studies have shown that UDP-glucose can inhibit cAMP generation, which is linked to insulin secretion regulation, suggesting potential applications in managing type 2 diabetes .
Case Studies
Several studies highlight the applications of UDP-glucose in research and clinical settings:
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Case Study 1: Glycogen Metabolism
In a study examining glycogen synthesis in mammals, it was found that UDP-glucose is essential for the activity of glycogen synthase, demonstrating its critical role in energy storage mechanisms . -
Case Study 2: Glycosyltransferase Activity
A radiometric assay was developed to measure glycosyltransferase activity using UDP-glucose as a substrate. This method allowed researchers to quantify enzyme kinetics and substrate specificity effectively . -
Case Study 3: P2Y14 Receptor Activation
Research indicated that UDP-glucose acts as an agonist at the P2Y14 receptor, which is involved in immune system signaling. This finding opens avenues for exploring UDP-glucose's role in modulating immune responses .
Industrial Applications
UDP-glucose is also utilized in industrial biotechnology:
- Enzymatic Production : It serves as a substrate for enzymatic reactions aimed at producing glycosides and other carbohydrate derivatives, which are valuable in pharmaceutical and food industries .
- Biochemical Assays : UDP-glucose is employed in various assays to study enzyme activities related to carbohydrate metabolism, aiding in drug discovery and development.
Mechanism of Action
Uridine 5’-diphosphoglucose (sodium salt) exerts its effects by acting as a substrate for glycosyltransferase enzymes. These enzymes transfer the glucose moiety from uridine 5’-diphosphoglucose to acceptor molecules, forming glycosidic bonds . The molecular targets include proteins, lipids, and other biomolecules that undergo glycosylation . The pathways involved include the biosynthesis of glycogen, glycoproteins, and glycolipids .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 117756-22-6 .
- Molecular Formula : C₁₅H₂₂N₂Na₂O₁₇P₂ .
- Molecular Weight : 610.3 g/mol .
- Physical Form : White crystalline powder, hygroscopic, stored at -20°C .
- Purity : Typically ≥95% .
- Applications : Research in enzymology, glycobiology, and metabolic studies .
Comparison with Structurally Similar Compounds
Uridine 5'-Diphosphogalactose Disodium Salt (UDP-Gal-Na₂)
Uridine 5'-Diphosphoglucuronic Acid Triammonium Salt (UDP-GlcA-NH₄)₃
Uridine 5'-Diphospho-N-Acetylglucosamine Disodium Salt (UDP-GlcNAc-Na₂)
Guanosine 5'-Diphosphoglucose Sodium Salt (GDPG-Na)
- CAS Number: Not explicitly listed (refer to ).
- Molecular Formula : C₁₆H₂₃N₅Na₂O₁₇P₂ .
- Molecular Weight : 665.3 g/mol .
- Key Differences :
Structural and Functional Comparison Table
Biological Activity
Uridine 5'-beta-D-diphosphoglucose disodium salt (UDP-D-Glucose disodium salt) is a nucleotide sugar that plays a critical role in various biological processes, including metabolism, cell signaling, and the synthesis of glycoconjugates. This article explores the biological activity of UDP-D-Glucose, focusing on its mechanisms of action, physiological roles, and potential therapeutic applications.
- Molecular Formula : C₁₅H₂₂N₂Na₂O₁₇P₂
- Molecular Weight : 456.231 g/mol
- Solubility : Soluble in water (50 mg/mL)
- CAS Number : 28053-08-9
Biological Functions
UDP-D-Glucose serves as a precursor for the synthesis of various biomolecules, including:
- Oligosaccharides and Polysaccharides : It is essential for the formation of glycoproteins and glycolipids, contributing to cellular structure and function.
- Energy Metabolism : UDP-D-Glucose is involved in glycogen synthesis, providing glucose units for energy storage.
- Cell Signaling : It acts as an agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in neuroimmune signaling pathways .
- Glycosylation Reactions : UDP-D-Glucose participates in glycosylation, where it donates glucose to acceptor molecules, impacting cell signaling and recognition.
- Regulation of Inflammation : Research indicates that UDP-D-Glucose plays a role in modulating inflammation and neutrophil polarization, suggesting its involvement in immune responses .
- Influence on Metabolic Pathways : It is implicated in various metabolic pathways, including those involved in lipid metabolism and cellular energy homeostasis.
Case Studies and Experimental Data
- Neutrophil Polarization :
- Feeding Behavior Regulation :
- Enzyme Activity Modulation :
Therapeutic Implications
The biological activity of UDP-D-Glucose suggests several potential therapeutic applications:
- Metabolic Disorders : Given its role in glucose metabolism, UDP-D-Glucose may be explored as a treatment for conditions like type 2 diabetes by enhancing insulin sensitivity or promoting glucose utilization.
- Inflammatory Diseases : Its modulation of immune responses positions it as a candidate for developing therapies aimed at controlling chronic inflammation or autoimmune disorders.
Q & A
Q. Common Sources of Variability :
Q. Mitigation Strategies :
Pre-assay Calibration : Normalize UDP-glucose concentration using UV-Vis (see FAQ 1) .
Control Experiments : Include negative controls (e.g., omitting Mg²⁺) to confirm substrate specificity .
Batch Validation : Request peptide content analysis (if applicable) or HPLC purity certificates from suppliers .
Advanced: How to optimize the synthesis of UDP-glucose derivatives for glycosylation studies?
Q. Key Methodological Steps :
Enzymatic Regeneration : Use multienzyme systems (e.g., acetate kinase) to recycle nucleoside diphosphates and reduce cost .
Chemical Synthesis : Apply modified Khorana-Roseman methods for nucleotide coupling, ensuring anhydrous conditions and stoichiometric control of phosphate groups .
Purification : Use anion-exchange chromatography (e.g., DEAE-Sephadex) to separate UDP-glucose from unreacted intermediates .
Q. Yield Optimization :
- Adjust pH to 7.5 during phosphorylation to minimize side reactions .
- Monitor reaction progress via ³¹P-NMR to track phosphate group incorporation .
Advanced: How to validate UDP-glucose’s role in glycosyltransferase assays when conflicting kinetic data arise?
Q. Conflict Resolution Framework :
Substrate Purity : Verify UDP-glucose purity via HPLC-MS to rule out contamination (e.g., UDP-galactose) .
Enzyme Source : Compare results across orthologs (e.g., human vs. bacterial glycosyltransferases) to identify species-specific biases .
Kinetic Parameters : Calculate Kₘ and Vₘₐₓ under standardized conditions (pH 7.4, 37°C) to isolate assay-specific variables .
Case Study : Discrepancies in UDP-glucose consumption rates may stem from varying Mg²⁺ concentrations or competing nucleotide diphosphatases .
Advanced: What analytical techniques resolve structural ambiguities in UDP-glucose derivatives?
Q. Techniques and Applications :
NMR Spectroscopy :
- ¹H/¹³C-NMR: Assign anomeric proton signals (δ ~5.5 ppm for α-configuration) .
- ³¹P-NMR: Confirm phosphate linkage integrity (δ -10 to -12 ppm for pyrophosphate groups) .
Mass Spectrometry (MS) :
- High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₂₂N₂Na₂O₁₇P₂, MW 610.3) .
- Fragmentation patterns distinguish UDP-glucose from isomers (e.g., UDP-galactose) .
Advanced: How to design experiments probing UDP-glucose’s role in glycoconjugate biosynthesis in cell-free systems?
Q. Experimental Design :
Substrate Tracing : Use ¹⁴C-labeled UDP-glucose to track incorporation into glycans .
Inhibitor Studies : Employ UDP-glucose analogs (e.g., UDP-5-fluoroglucose) to competitively inhibit glycosyltransferases .
Cofactor Requirements : Screen for divalent cations (Mg²⁺, Mn²⁺) using chelators (EDTA) to identify essential cofactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
